molecular formula C12H16O3 B8790406 Propan-2-yl 2-(4-methoxyphenyl)acetate CAS No. 64450-65-3

Propan-2-yl 2-(4-methoxyphenyl)acetate

Cat. No. B8790406
Key on ui cas rn: 64450-65-3
M. Wt: 208.25 g/mol
InChI Key: MIKVYRWSUUCYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093435B2

Procedure details

Into an recovery flask, 16 mg (0.1 mmol) of 2-(4-methoxyphenyl)acetic acid, and 7 mg (0.1 mmol) of isopropanol were added, and dissolved in 5 ml of tetrahydrofuran. To this, 52 mg (0.2 mmol) of triphenylphosphine, and 177 mg (0.2 mmol) of the compound 14 of Example 8 were added, and stirred for 24 hours at room temperature. The solvent was distilled under a vacuum, acetonitrile was added, and filtration was carried out with an octadecylsilyl silica packed syringe, and from the filtrate, 16.7 mg of isopropyl-2-(4-methoxyphenyl)acetate was obtained. The yield was 70%.
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
7 mg
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
[Compound]
Name
compound 14
Quantity
177 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.[CH:13](O)([CH3:15])[CH3:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH:13]([O:11][C:10](=[O:12])[CH2:9][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
16 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O
Name
Quantity
7 mg
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
52 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
compound 14
Quantity
177 mg
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under a vacuum, acetonitrile
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
was carried out with an octadecylsilyl silica packed syringe

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)OC(CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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